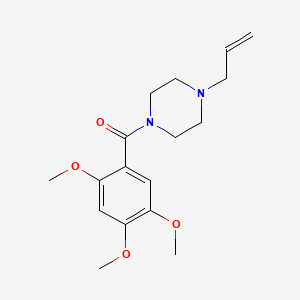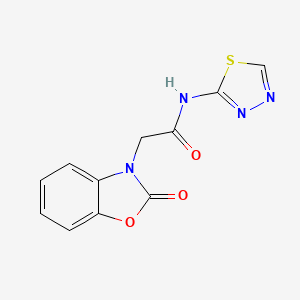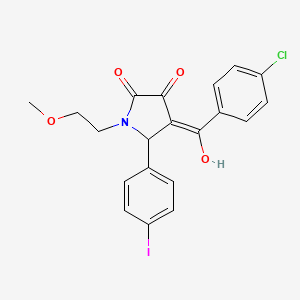
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is a compound that features a trimethoxyphenyl group and an allylpiperazine moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse bioactivity effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer, anti-inflammatory, and anti-microbial agents
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule formation and affects cell division . This mechanism is particularly relevant in its anti-cancer activity, where it prevents the proliferation of cancer cells by inhibiting mitosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone: This compound shares the trimethoxyphenyl group but has a different piperidine moiety.
(2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone: Another compound with the trimethoxyphenyl group, used in different biological contexts.
Uniqueness
(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to its combination of the allylpiperazine and trimethoxyphenyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-5-6-18-7-9-19(10-8-18)17(20)13-11-15(22-3)16(23-4)12-14(13)21-2/h5,11-12H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALUFANNXKNTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCN(CC2)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5283099.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5283105.png)

![1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5283117.png)
![1-(4-Fluorophenyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5283128.png)
![N-[1-(1-isobutyrylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5283135.png)
![(5E)-5-[[3-[3-(2-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5283153.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5283162.png)
![2-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5283170.png)
![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5283184.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5283191.png)
![N-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5283197.png)


